molecular formula C23H21FN2O3S B2544084 N-benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide CAS No. 1795477-02-9

N-benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide

Cat. No. B2544084
CAS RN: 1795477-02-9
M. Wt: 424.49
InChI Key: GBTGHOXVGJEFLQ-UHFFFAOYSA-N
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Description

“N-benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide” is a complex organic compound. It contains an azetidine ring, which is a four-membered cyclic amine, attached to a benzhydryl group and a 4-fluorophenylsulfonyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the azetidine ring, a saturated four-membered ring with one nitrogen atom . The benzhydryl group would provide a degree of aromaticity, while the 4-fluorophenylsulfonyl group would introduce a sulfonyl functional group and a fluorine atom into the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The azetidine ring might undergo ring-opening reactions under certain conditions . The sulfonyl group could be involved in substitution reactions, and the fluorine atom might be displaced in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the azetidine ring, benzhydryl group, and 4-fluorophenylsulfonyl group would likely influence its polarity, solubility, and stability .

Scientific Research Applications

Antileishmanial Agents

The compound was unexpectedly obtained during an amidoxime synthesis protocol. It is known as 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide . Researchers found it to be a major product with an 85% yield. The presence of a nitro group and the influence of ethanol led to the formation of this amide derivative. An alternative protocol yielded the desired amidoxime derivative, which features a nitro group in the ortho position to the amidoxime. This compound shows potential as an antileishmanial agent .

Environmental Applications

Amidoximes, including this compound, have been extensively studied for environmental applications. They are used, for instance, in the treatment of seawater or wastewater. Their ability to bind heavy metals and other pollutants makes them valuable in environmental remediation .

Medicinal Chemistry

The unique structure of this compound, with a nitro group adjacent to the amidoxime, warrants further evaluation in medicinal chemistry. Researchers can explore its potential as a drug candidate, especially considering its unexpected synthesis pathway .

Polymer Science

Amidoximes are relevant in polymer science due to their functional groups. Researchers may investigate their use in designing novel polymers with specific properties .

Organic Chemistry

The compound’s synthesis pathway highlights an unusual method to access amidoximes from hindered substrates. Organic chemists can explore similar strategies for other compounds .

Other Relevant Areas

Beyond the mentioned fields, researchers should explore applications in related areas. The compound’s unique structure and unexpected formation provide ample opportunities for investigation .

Safety and Hazards

Without specific safety data, it’s difficult to assess the potential hazards associated with this compound. As with any chemical substance, appropriate safety precautions should be taken when handling it .

Future Directions

The study of azetidine derivatives is an active area of research in medicinal chemistry . The unique structure of “N-benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide” could make it a subject of interest for future studies.

properties

IUPAC Name

N-benzhydryl-3-(4-fluorophenyl)sulfonylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c24-19-11-13-20(14-12-19)30(28,29)21-15-26(16-21)23(27)25-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTGHOXVGJEFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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